4,6-Dichloro-5-iodo-2-methylpyrimidine
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Overview
Description
4,6-Dichloro-5-iodo-2-methylpyrimidine is a heterocyclic organic compound with the molecular formula C5H3Cl2IN2 and a molecular weight of 288.9 g/mol.
Mechanism of Action
Target of Action
4,6-Dichloro-5-iodo-2-methylpyrimidine is a versatile building block used for the synthesis of more complex pharmaceutical and biologically active compounds . .
Mode of Action
It’s known that pyrimidine derivatives can undergo diazo-coupling reactions via an electrophilic addition .
Result of Action
It’s known that it’s used as a building block for the synthesis of more complex compounds, suggesting it may play a role in the formation of these compounds .
Action Environment
It’s known that it should be stored at room temperature , suggesting that temperature could potentially affect its stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dichloro-5-iodo-2-methylpyrimidine typically involves the chlorination and iodination of 2-methylpyrimidine. The reaction conditions often include the use of reagents such as iodine and chlorine in the presence of catalysts and solvents . Specific details on the reaction conditions and reagents used can vary depending on the desired yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound involves bulk manufacturing processes that ensure high yield and purity. These methods often utilize advanced techniques such as continuous flow reactors and automated synthesis systems to optimize the reaction conditions and minimize waste .
Chemical Reactions Analysis
Types of Reactions
4,6-Dichloro-5-iodo-2-methylpyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the chlorine or iodine atoms are replaced by other nucleophiles.
Oxidation and Reduction Reactions: It can also participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted pyrimidine derivatives .
Scientific Research Applications
4,6-Dichloro-5-iodo-2-methylpyrimidine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development and as a pharmacological agent.
Industry: The compound is used in the production of various chemicals and materials.
Comparison with Similar Compounds
4,6-Dichloro-5-iodo-2-methylpyrimidine can be compared with other similar compounds, such as:
2,4-Dichloro-5-methylpyrimidine: Another chlorinated pyrimidine derivative with different substitution patterns.
2,4-Dichloro-5-fluoropyrimidine: A fluorinated pyrimidine derivative with distinct chemical properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties.
Properties
IUPAC Name |
4,6-dichloro-5-iodo-2-methylpyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3Cl2IN2/c1-2-9-4(6)3(8)5(7)10-2/h1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISBJSJIFFXXZQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C(=N1)Cl)I)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3Cl2IN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.90 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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